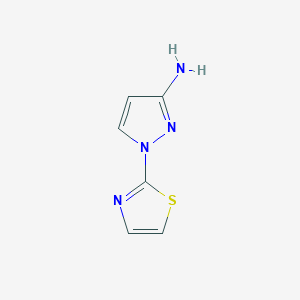

1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-5-1-3-10(9-5)6-8-2-4-11-6/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIXGAORNPCSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which include 1-(1,3-thiazol-2-yl)-1h-pyrazol-3-amine, have been reported to exhibit diverse biological activities. They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties.

Mode of Action

It is known that thiazole derivatives can interact with various biological targets and induce changes in their function. For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds

Biological Activity

1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, supported by various studies and data.

Chemical Structure

The compound features a pyrazole ring fused with a thiazole moiety, which contributes to its biological activity. The general structure can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, the compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. It displayed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The presence of the thiazole moiety enhances the antimicrobial properties by disrupting bacterial cell membranes .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Anticancer Activity

The anticancer potential of pyrazole derivatives is significant, particularly in inhibiting the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers. Studies have shown that compounds containing the pyrazole scaffold can effectively inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this compound significantly reduced inflammation in animal models of carrageenan-induced edema. The results indicated a comparable efficacy to conventional anti-inflammatory agents .

Case Study 2: Antimicrobial Properties

A series of synthesized pyrazole derivatives were tested for their antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited strong bactericidal activity, highlighting the potential of these compounds in developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest a strong binding affinity to enzymes involved in inflammatory pathways and bacterial cell wall synthesis, providing insights into its mechanism of action .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole and pyrazole derivatives in cancer treatment. 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine has been investigated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research has shown that compounds with thiazole and pyrazole moieties exhibit significant antiproliferative activities against breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116) cell lines. For instance, certain thiazole-pyridine hybrids demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

- Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and interference with cell cycle progression .

Antimicrobial Properties

The compound has also been studied for its antibacterial activity, particularly against pathogens such as Mycobacterium tuberculosis.

Case Studies and Findings

- Antitubercular Activity : A series of 2-aminothiazoles were synthesized and evaluated for their activity against M. tuberculosis, revealing that modifications to the thiazole core can significantly enhance antimicrobial potency. One analog exhibited a minimum inhibitory concentration (MIC) of 0.1 μM, indicating strong potential as an antitubercular agent .

- Broad-Spectrum Antibacterial Activity : Other derivatives have shown effectiveness against Gram-positive bacteria with MIC values around 31.25 µg/mL . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring enhance antibacterial activity.

Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has been explored extensively.

Case Studies and Findings

- Seizure Models : Compounds derived from thiazoles have demonstrated significant anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For example, certain thiazole derivatives showed protective effects ranging from 33% to 100% in these models, indicating their potential as novel anticonvulsants .

Antioxidant Activity

Recent studies have indicated that this compound derivatives possess antioxidant properties.

Case Studies and Findings

- DPPH Scavenging Assay : A series of novel heterocyclic compounds were tested for their antioxidant potential using the DPPH assay. One compound exhibited an IC50 value of 4.67 μg/mL, demonstrating strong antioxidant activity . This property suggests potential applications in preventing oxidative stress-related diseases.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Heterocycle Replacements and Modifications

Key Insight : Replacing thiazol with thiophene alters electronic properties, while substituting pyrazole with piperidine modifies steric and basicity profiles.

Physical and Chemical Properties

- Melting Points : Analogs exhibit melting points between 104–110°C (e.g., 108–110°C in ; 104–107°C in ) .

- Molecular Weights : Ranges from 179.24 g/mol (thiophene analog, ) to 254.29 g/mol (pyridinyl-benzodiazol, ) .

Structural and Analytical Insights

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the pyrazole core followed by its functionalization with a thiazole moiety at the nitrogen atom of the pyrazole ring. The key steps are:

- Construction of the pyrazole ring, often via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their derivatives.

- Introduction of the thiazole ring or thiazolyl substituent through nucleophilic substitution or condensation reactions involving thiazol-2-ylmethylamine or related intermediates.

Preparation via Condensation of 1,3-Thiazol-2-ylmethylamine with Pyrazole Derivatives

A common method involves the condensation of 1,3-thiazol-2-ylmethylamine with suitably substituted pyrazole derivatives under basic conditions. This reaction is typically carried out in the presence of bases such as sodium hydroxide or potassium carbonate, with heating to facilitate the formation of the target compound.

- Reaction Conditions: Anhydrous ethanol or other polar solvents are used, with reflux heating.

- Catalysts/Base: Triethylamine or inorganic bases (K2CO3, NaOH) to promote nucleophilic substitution.

- Yields: Generally moderate to high, depending on the purity of starting materials and reaction time.

This method is scalable and adaptable for industrial synthesis, with potential improvements from microwave-assisted or flow chemistry techniques to enhance yield and reduce reaction times.

Cyclocondensation of Pyrazole Carbothioamides with α-Haloketones

Another robust synthetic route involves the cyclocondensation of pyrazole carbothioamides with α-haloketones (such as phenacyl bromides) to form thiazole rings fused or linked to the pyrazole nucleus.

-

- Synthesis of pyrazole carbothioamides from pyrazole aldehydes or nitriles by reaction with hydrogen sulfide or thiourea derivatives.

- Reaction of these carbothioamides with substituted phenacyl bromides in ethanol under reflux to induce cyclization, yielding 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives.

Reaction Conditions: Ethanol solvent, reflux temperature, and sometimes the presence of bases.

- Yields: High yields (60-85%) reported for various substituted derivatives.

- Characterization: Products confirmed by IR, NMR (1H and 13C), and mass spectrometry.

This approach has been extensively studied and provides a versatile platform for synthesizing diverse pyrazolyl-thiazole derivatives with potential biological activities.

Representative Data Table of Synthesized Pyrazolyl-Thiazole Derivatives

| Compound | R1 Substituent | R2 Substituent | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|---|---|

| 10a | H | H | 85 | 198–200 | Pale pink solid |

| 10b | H | Cl | 76 | 180–182 | White solid |

| 10c | H | F | 62 | 174–176 | White solid |

| 10d | H | 4-OMe | 73 | 156–158 | Pale yellow solid |

| 10e | H | 4-NO2 | 79 | >210 | Yellow solid |

| 10g | H | 4-CN | 82 | 194–196 | Pale pink solid |

| 10h | 4-Cl | H | 81 | 170–172 | White solid |

| 10i | 4-Cl | Cl | 79 | 102–104 | White solid |

| 10j | 4-Cl | F | 65 | 158–160 | White solid |

| 10o | 4-OCH3 | H | 75 | 178–180 | Off-white solid |

| 10t | 4-OCH3 | 3-NO2 | 78 | 172–174 | Pale yellow solid |

Note: This table summarizes yields and physical properties of various 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives synthesized via cyclocondensation, which are structurally related to this compound.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H NMR spectra typically show characteristic singlets for pyrazole and thiazole protons in the aromatic region, confirming the heterocyclic framework.

- [^13C NMR](pplx://action/followup): The thiazole C2 carbon resonates downfield (~165 ppm), indicative of the heteroaromatic environment.

- Mass Spectrometry: Molecular ion peaks confirm the expected molecular weights.

- X-ray Crystallography: Single crystal X-ray diffraction has been used to confirm the structure of related compounds, validating the synthetic methodology.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with thiazolylmethylamine | 1,3-thiazol-2-ylmethylamine, pyrazole derivatives | Base (NaOH, K2CO3), reflux in EtOH | Straightforward, scalable, suitable for industrial synthesis | Requires pure starting materials, moderate reaction times |

| Cyclocondensation of carbothioamides with α-haloketones | Pyrazole carbothioamides, phenacyl bromides | Reflux in EtOH, sometimes base | High yields, versatile substitution patterns | Multi-step synthesis, requires intermediate preparation |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine?

- Answer : Synthesis typically involves multi-component reactions or nucleophilic substitutions. For example:

- Step 1 : Condensation of thiazole-2-carbaldehyde derivatives with hydrazine derivatives to form the pyrazole core.

- Step 2 : Functionalization of the pyrazole ring with a thiazole group via coupling reactions (e.g., Buchwald-Hartwig amination) .

- Key Conditions : Use copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at 35–60°C for 24–48 hours .

- Optimization Table :

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | CuBr (0.1 equiv) | |

| Base | Cs₂CO₃ (3 equiv) | |

| Solvent | DMSO | |

| Temperature | 35°C |

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.87 ppm for aromatic protons in pyrazole-thiazole systems) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., m/z 215 [M+H]⁺) .

- X-ray Crystallography : SHELX software for crystal structure refinement (e.g., bond angles and lengths) .

Advanced Questions

Q. How can computational chemistry tools enhance understanding of this compound’s electronic properties?

- Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF), electrostatic potentials (ESP), and bond orders .

- Density Functional Theory (DFT) : Optimize geometry and predict spectroscopic properties (e.g., IR vibrations, NMR chemical shifts) .

- Example Application : ESP maps can identify nucleophilic/electrophilic regions for predicting reactivity in biological targets .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiazole derivatives?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing thiazole with oxadiazole) and compare bioactivity .

- Control Experiments : Test analogs lacking the thiazole group to isolate its contribution to activity .

- Computational Docking : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases) and validate via mutagenesis .

Q. How does the thiazole substituent influence binding affinity in biological systems?

- Answer :

- Hydrophobic Interactions : The thiazole’s sulfur atom and aromatic π-system enhance hydrophobic binding to protein pockets (e.g., kinase ATP-binding sites) .

- Electronic Effects : Thiazole’s electron-withdrawing nature increases hydrogen-bond acceptor capacity, improving ligand-receptor complementarity .

- Comparative Data :

| Substituent | Binding Affinity (IC₅₀) | Reference |

|---|---|---|

| Thiazole-2-yl | 0.8 µM | |

| Phenyl | 5.2 µM |

Methodological Considerations

Q. What experimental design principles optimize yield in multi-step syntheses?

- Answer :

- Parallel Screening : Test solvent systems (e.g., DMF vs. DMSO) and catalysts (e.g., CuI vs. CuBr) .

- In-Situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .

- Purification : Employ column chromatography with gradient elution (e.g., 0–100% ethyl acetate/hexane) .

Q. How are electron-density topologies analyzed to predict reactivity?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.